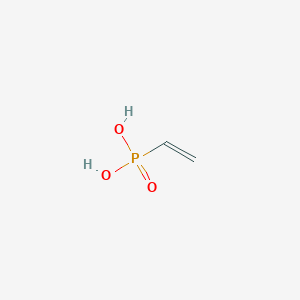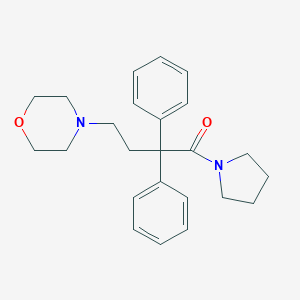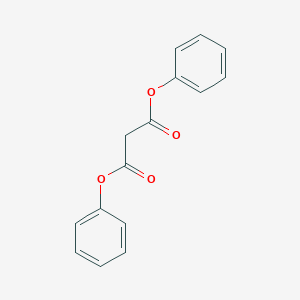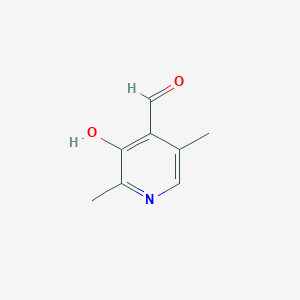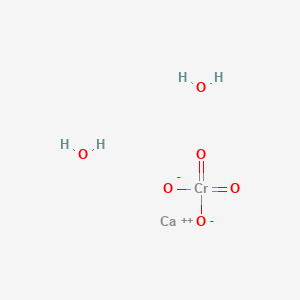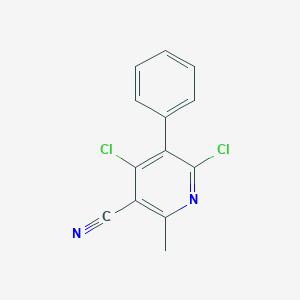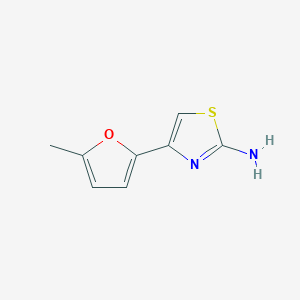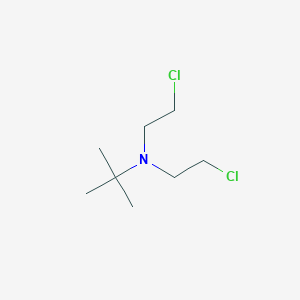
Triethylamine, 2',2''-dichloro-1,1-dimethyl-
Descripción general
Descripción
Triethylamine, 2',2''-dichloro-1,1-dimethyl- is a tertiary amine that is commonly used in organic synthesis as a base. It is a colorless liquid that has a strong odor and is highly flammable. This compound has been used in various scientific research studies due to its unique properties and ability to interact with other compounds.
Aplicaciones Científicas De Investigación
Triethylamine, 2',2''-dichloro-1,1-dimethyl- has been widely used in scientific research due to its unique properties and ability to interact with other compounds. This compound has been used in various research studies including:
1. Organic Synthesis: Triethylamine, 2',2''-dichloro-1,1-dimethyl- is commonly used as a base in organic synthesis reactions. It has been used in the synthesis of various compounds including amides, esters, and ketones.
2. Medicinal Chemistry: This compound has been used in medicinal chemistry research to develop new drugs and therapies. It has been shown to have potential antiviral and anticancer properties.
3. Material Science: Triethylamine, 2',2''-dichloro-1,1-dimethyl- has been used in material science research to develop new materials and coatings. It has been shown to have potential as a corrosion inhibitor and as a component in polymer coatings.
Mecanismo De Acción
The mechanism of action of triethylamine, 2',2''-dichloro-1,1-dimethyl- is not fully understood. It is believed to interact with other compounds through hydrogen bonding and electrostatic interactions. This compound has been shown to have a strong affinity for acidic compounds and can act as a base in various reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of triethylamine, 2',2''-dichloro-1,1-dimethyl- are not well documented. It has been shown to have low toxicity and is not considered to be harmful to humans or animals at low concentrations. However, further research is needed to fully understand the effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triethylamine, 2',2''-dichloro-1,1-dimethyl- has several advantages and limitations for lab experiments. The advantages include its ability to act as a base in various reactions, its low toxicity, and its availability in large quantities. The limitations include its strong odor, flammability, and potential reactivity with other compounds.
Direcciones Futuras
There are several future directions for research involving triethylamine, 2',2''-dichloro-1,1-dimethyl-. These include:
1. Medicinal Chemistry: Further research is needed to explore the potential antiviral and anticancer properties of this compound.
2. Material Science: Triethylamine, 2',2''-dichloro-1,1-dimethyl- has potential as a corrosion inhibitor and as a component in polymer coatings. Further research is needed to explore these applications.
3. Organic Synthesis: The use of triethylamine, 2',2''-dichloro-1,1-dimethyl- in organic synthesis reactions can be further explored to develop new compounds and materials.
In conclusion, triethylamine, 2',2''-dichloro-1,1-dimethyl- is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Propiedades
Número CAS |
10125-86-7 |
|---|---|
Nombre del producto |
Triethylamine, 2',2''-dichloro-1,1-dimethyl- |
Fórmula molecular |
C8H17Cl2N |
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H17Cl2N/c1-8(2,3)11(6-4-9)7-5-10/h4-7H2,1-3H3 |
Clave InChI |
BSXSSXPCEVBUSF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CCCl)CCCl |
SMILES canónico |
CC(C)(C)N(CCCl)CCCl |
Otros números CAS |
10125-86-7 |
Sinónimos |
N,N-Bis(2-chloroethyl)-1,1-dimethylethan-1-amine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

